Field: Organic Chemistry
Application Summary: “6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride” is used in the acylation of 1,3-benzodioxole . This process is part of a continuous flow reaction using a recyclable heterogeneous substoichiometric catalyst .
Method of Application: The reaction was run continuously for 6 hours at 100°C . The conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Results: The reaction showed excellent stability and selectivity . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
Field: Medicinal Chemistry
Application Summary: “6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride” has been evaluated for its anticancer properties .
Results: The compound exhibited good selectivity between cancer cells and normal cells .
Field: Pharmaceutical Chemistry
Application Summary: “6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride” has been used in the synthesis of selenium labeled radiopharmaceuticals .
Method of Application: The compound was synthesized using 5-bromobenzo[1,3]dioxole via Grignard methodology .
6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 215.68 g/mol. This compound features a benzo[1,3]dioxole structure, which is characterized by a fused dioxole ring system attached to a propyl group and an amine functional group. It is primarily used in proteomics research and has garnered attention for its potential biological activities and applications in various fields .
The synthesis of 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride can be achieved through several methods:
6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride has several applications, including:
Interaction studies involving 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with various receptors and enzymes, although detailed mechanisms remain under investigation. Such interactions could elucidate its potential pharmacological effects.
Several compounds share structural similarities with 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Nitro-benzo[1,3]dioxol-5-ylamine | Nitro group substitution on the ring | Exhibits distinct electronic properties due to nitro group |
6-Methyl-benzo[1,3]dioxol-5-ylamine | Methyl group substitution | Potentially different biological activity profile |
6-Benzyl-benzo[1,3]dioxol-5-ylamine | Benzyl substitution | Increased lipophilicity may enhance membrane permeability |
These compounds highlight the uniqueness of 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride due to its specific propyl side chain, which may influence its biological activity and solubility compared to others.